

# A Comparative Analysis of Opigolix and Linzagolix for Estrogen-Dependent Conditions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opigolix  |           |
| Cat. No.:            | B10799522 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) receptor antagonists **Opigolix** and Linzagolix. This analysis is based on available clinical trial data and pharmacological profiles to inform research and development decisions.

**Opigolix** (formerly ASP-1707) and Linzagolix are both orally active, non-peptide GnRH receptor antagonists. They share a common mechanism of action, competitively blocking GnRH receptors in the pituitary gland. This inhibition leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing the production of ovarian sex hormones, primarily estrogen.[1][2][3][4][5][6] This targeted suppression of estrogen makes them valuable candidates for treating estrogen-dependent conditions such as endometriosis and uterine fibroids.[1][2][3][4][5][6] However, the clinical development trajectory of these two compounds has diverged significantly, with Linzagolix advancing to regulatory approvals while the development of **Opigolix** was discontinued.[7]

# **Mechanism of Action: GnRH Receptor Antagonism**

Both **Opigolix** and Linzagolix exert their therapeutic effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis. By blocking the GnRH receptor, they prevent the downstream signaling cascade that leads to estrogen production. This direct antagonism avoids the initial "flare-up" effect of GnRH agonists, leading to a rapid onset of therapeutic effect.[2] The dose-dependent nature of this suppression allows for a tailored therapeutic window, aiming to



alleviate symptoms while potentially mitigating the side effects of profound estrogen depletion, such as bone mineral density loss.[1][2]





Click to download full resolution via product page

# **Clinical Development and Indications**

Linzagolix has been investigated for the treatment of heavy menstrual bleeding associated with uterine fibroids and for pain associated with endometriosis.[1][8] It has received regulatory approval in Europe for the treatment of uterine fibroids.[8]

**Opigolix**, on the other hand, was in development for endometriosis-associated pelvic pain and rheumatoid arthritis.[7] However, its development was discontinued in April 2018 following the results of Phase II clinical trials.[7]

## **Comparative Efficacy**

Direct head-to-head clinical trials comparing **Opigolix** and Linzagolix have not been conducted. However, data from their respective clinical trial programs and a network meta-analysis provide a basis for an indirect comparison in the context of endometriosis-associated pain.

#### **Endometriosis-Associated Pain**

The Phase II TERRA study evaluated the efficacy of **Opigolix** in women with endometriosis-associated pelvic pain.[5][9][10] A network meta-analysis that included data from this study suggested that **Opigolix** at a 15 mg dose was among the most efficient in reducing pelvic pain, dysmenorrhea, and dyspareunia, with an efficacy profile comparable to higher doses of other GnRH antagonists.[11]

Linzagolix was evaluated for endometriosis-associated pain in the EDELWEISS clinical trial program.[2][12] The EDELWEISS 3 study, a Phase 3 trial, demonstrated that Linzagolix at a dose of 200 mg daily with add-back therapy (ABT) significantly reduced dysmenorrhea and non-menstrual pelvic pain at 3 months.[13] The 75 mg dose without ABT also showed a significant reduction in dysmenorrhea.[13]

Table 1: Efficacy of **Opigolix** and Linzagolix in Endometriosis-Associated Pain



| Drug (Trial)                | Dosage                                                                             | Primary Endpoint                                                                       | Result                                                               |
|-----------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Opigolix (TERRA)            | 10 mg                                                                              | Change from baseline in Numeric Rating Scale (NRS) for overall pelvic pain at 12 weeks | Statistically significant reduction compared to placebo (p=0.011)[9] |
| 15 mg                       | Change from baseline<br>in NRS for<br>dysmenorrhea at 12<br>weeks                  | Statistically significant reduction compared to placebo (p<0.001)[9]                   |                                                                      |
| Linzagolix<br>(EDELWEISS 3) | 75 mg                                                                              | Responder rate for dysmenorrhea at 3 months                                            | Statistically significant improvement vs. placebo[13][14]            |
| 200 mg + ABT                | Responder rate for<br>dysmenorrhea and<br>non-menstrual pelvic<br>pain at 3 months | Statistically significant improvement vs. placebo[13][14]                              |                                                                      |

#### **Uterine Fibroids**

Linzagolix has demonstrated efficacy in treating heavy menstrual bleeding associated with uterine fibroids in the PRIMROSE 1 and 2 Phase 3 trials.[9][15][16] Both 100 mg and 200 mg doses, with and without ABT, led to a significant reduction in menstrual blood loss compared to placebo.[9][15][16]

**Opigolix** was not clinically developed for the treatment of uterine fibroids.

## **Comparative Safety and Tolerability**

The safety profiles of both **Opigolix** and Linzagolix are consistent with their mechanism of action, primarily reflecting the consequences of reduced estrogen levels.

The most common adverse events reported for both drugs include hot flushes and headaches. [9][12] A key safety concern with GnRH antagonists is the potential for dose-dependent decreases in bone mineral density (BMD) with long-term use.[9][12]



In the TERRA study, **Opigolix** was associated with a dose-dependent decrease in serum estradiol and BMD over 24 weeks, although to a lesser extent than the GnRH agonist leuprorelin.[9][10]

For Linzagolix, the EDELWEISS and PRIMROSE trials also showed dose-dependent effects on BMD.[6][12] The use of add-back therapy (a combination of estrogen and progestin) with higher doses of Linzagolix was shown to mitigate this bone loss.[6]

Table 2: Key Safety Findings for **Opigolix** and Linzagolix

| Drug (Trial)                | Common Adverse Events            | Bone Mineral Density<br>(BMD)                                   |
|-----------------------------|----------------------------------|-----------------------------------------------------------------|
| Opigolix (TERRA)            | Hot flush, headache[9]           | Dose-dependent decrease over 24 weeks[9]                        |
| Linzagolix (EDELWEISS 3)    | Hot flush, headache, fatigue[12] | Decrease in BMD, mitigated by add-back therapy[12]              |
| Linzagolix (PRIMROSE 1 & 2) | Hot flushes[9]                   | Dose-dependent decrease;<br>mitigated by add-back<br>therapy[6] |

# **Experimental Protocols Representative Clinical Trial Workflow**





Click to download full resolution via product page

# Linzagolix for Uterine Fibroids (PRIMROSE 1 & 2)



- Study Design: Two identical, 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials.[9][15]
- Participants: Women with uterine fibroid-associated heavy menstrual bleeding (menstrual blood loss >80 mL per cycle).[9][15]
- Intervention: Participants were randomized (1:1:1:1) to receive one of five daily oral treatments: placebo, 100 mg linzagolix, 100 mg linzagolix with ABT (1 mg estradiol/0.5 mg norethisterone acetate), 200 mg linzagolix, or 200 mg linzagolix with ABT.[9][15]
- Primary Endpoint: Responder rate at 24 weeks, defined as menstrual blood loss ≤80 mL and a ≥50% reduction from baseline.[9][15]
- Key Secondary Endpoints: Changes in pain, quality of life, and uterine and fibroid volume.
- Safety Assessments: Included monitoring of adverse events and changes in bone mineral density.[6][9]

### **Linzagolix for Endometriosis (EDELWEISS 3)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[13]
- Participants: Women with moderate to severe endometriosis-associated pain.[13]
- Intervention: Participants were randomized (1:1:1) to receive one of three daily oral treatments for up to 6 months: placebo, 75 mg linzagolix, or 200 mg linzagolix in combination with ABT (1.0 mg estradiol/0.5 mg norethisterone acetate).[13]
- Co-Primary Endpoints: Responder analyses for both dysmenorrhea and non-menstrual pelvic pain after 3 months of therapy.[3]
- Safety Assessments: Included monitoring of adverse events and changes in bone mineral density.[12]

# **Opigolix for Endometriosis (TERRA)**

 Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebocontrolled study.[5][9][10]



- Participants: Women with endometriosis-associated pelvic pain.[5][9][10]
- Intervention: Participants received one of six treatments for 24 weeks: placebo, Opigolix 3 mg, 5 mg, 10 mg, or 15 mg, or leuprorelin.[5][9][10]
- Primary Efficacy Endpoint: Change from baseline in the Numeric Rating Scale (NRS) for overall pelvic pain after 12 weeks of treatment.[9]
- Key Secondary Endpoints: Changes in NRS for dysmenorrhea and non-menstrual pelvic pain.[9]
- Safety Assessments: Included monitoring of adverse events and changes in serum estradiol and bone mineral density.[9][10]

### Conclusion

Both **Opigolix** and Linzagolix have demonstrated the potential of oral GnRH receptor antagonists to treat estrogen-dependent conditions by effectively suppressing estrogen levels. Linzagolix has successfully progressed through late-stage clinical development, leading to regulatory approval for uterine fibroids, with a flexible dosing regimen that includes options with and without add-back therapy to balance efficacy and safety. In contrast, the development of **Opigolix** was halted after Phase II trials, despite showing promising efficacy signals in reducing endometriosis-associated pain. The available data suggests that both molecules are effective in reducing pain and other symptoms of estrogen-dependent disorders, with a safety profile characteristic of this drug class. For researchers and drug developers, the divergent paths of these two molecules underscore the complex considerations in clinical development, including the strategic use of add-back therapy and the competitive landscape of available treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

## Validation & Comparative





- 1. researchgate.net [researchgate.net]
- 2. Linzagolix with and without hormonal add-back therapy for symptomatic uterine fibroids: PRIMROSE 1 & 2 long-term extension and withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linzagolix new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Impact of elagolix on work loss due to endometriosis-associated pain: estimates based on the results of two phase III clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Opigolix and Linzagolix for Estrogen-Dependent Conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799522#comparative-analysis-of-opigolix-and-linzagolix]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com